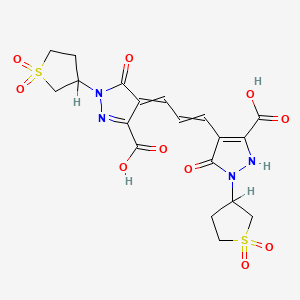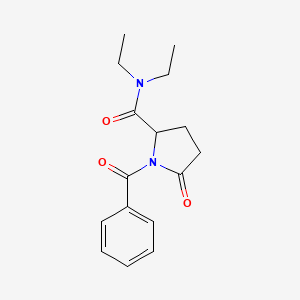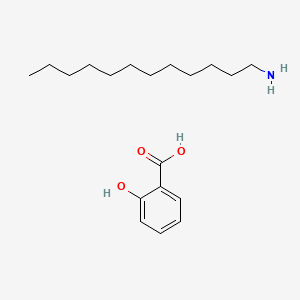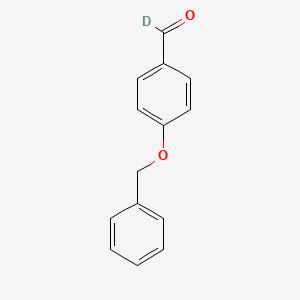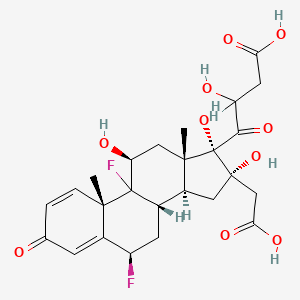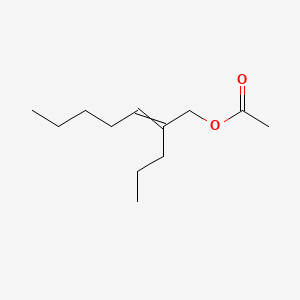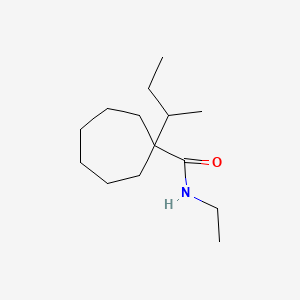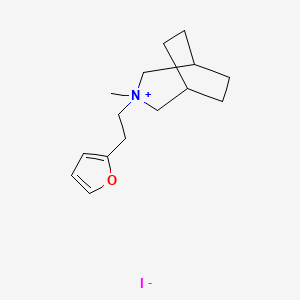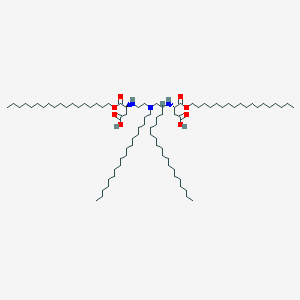
Tetraoctadecyl N,N'-(iminodiethylene)di(L-aspartate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is a complex organic compound with the molecular formula C84H165N3O8. It is known for its unique structure, which includes long hydrocarbon chains and functional groups that make it suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) typically involves the esterification of L-aspartic acid with octadecyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of intermediates to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is scaled up using large reactors and automated systems. The process involves continuous monitoring of reaction parameters to maintain consistency and quality. The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The functional groups in the compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant or emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, where its long hydrocarbon chains can enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products where its unique properties are beneficial.
作用機序
The mechanism of action of Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) involves its interaction with molecular targets such as cell membranes and proteins. The compound’s long hydrocarbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its functional groups can interact with proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-aspartate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(L-glutamate)
- Tetraoctadecyl N,N’-(iminodiethylene)di(D-glutamate)
Uniqueness
Tetraoctadecyl N,N’-(iminodiethylene)di(L-aspartate) is unique due to its specific combination of long hydrocarbon chains and functional groups, which confer distinct properties such as enhanced solubility, stability, and interaction with biological membranes. This makes it particularly valuable in applications where these characteristics are essential.
特性
CAS番号 |
62477-04-7 |
|---|---|
分子式 |
C84H165N3O8 |
分子量 |
1345.2 g/mol |
IUPAC名 |
(3S)-3-[2-[2-[[(2S)-3-carboxy-1-octadecoxy-1-oxopropan-2-yl]amino]icosyl-octadecylamino]ethylamino]-4-octadecoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C84H165N3O8/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-78(86-80(76-82(90)91)84(93)95-74-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)77-87(71-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2)72-70-85-79(75-81(88)89)83(92)94-73-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3/h78-80,85-86H,5-77H2,1-4H3,(H,88,89)(H,90,91)/t78?,79-,80-/m0/s1 |
InChIキー |
KSUXQFOUILMSLR-WDCAFTAKSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCN[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)N[C@@H](CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCCC(CN(CCCCCCCCCCCCCCCCCC)CCNC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC)NC(CC(=O)O)C(=O)OCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


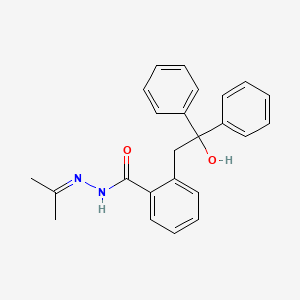
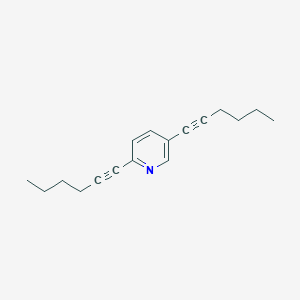
![1-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]propan-2-ol](/img/structure/B13757991.png)
